molecular formula C15H25N5O2S B2908135 N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034376-79-7

N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2908135
CAS RN: 2034376-79-7
M. Wt: 339.46
InChI Key: HIVXTSXHDGXKMK-UHFFFAOYSA-N
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Description

The compound “N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific compound you mentioned also contains additional functional groups, including a thiadiazole ring and a carboxamide group. These groups can significantly influence the compound’s chemical properties and biological activity.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” can undergo would depend on the reaction conditions and the presence of other reagents.

Scientific Research Applications

Antimalarial Activity

The structurally simple synthetic 1,4-disubstituted piperidines, which include the compound , have shown high selectivity for resistant strains of Plasmodium falciparum . This is particularly significant in the context of emerging resistance to artemisinins used in malaria chemotherapy . The compound’s potential as an antimalarial agent is underscored by its ability to inhibit parasite growth, suggesting that further exploration could yield important antimalarial leads.

Drug Design and Synthesis

Piperidine derivatives play a crucial role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The compound’s piperidine moiety is a key synthetic block for drug construction, indicating its importance in the development of new therapeutic agents.

Biological Activity Enhancement

The presence of the piperidine cycle in the compound’s structure suggests that it could be used to enhance the biological activity of pharmaceuticals. Piperidine-containing compounds are known for their significant role in improving pharmacological profiles .

Pharmacological Applications

Piperidine derivatives, including the compound , are involved in a wide range of pharmacological applications. They are found in various classes of drugs and have been the subject of recent scientific advances in the discovery and evaluation of potential new drugs .

Resistance Modulation

The compound’s efficacy against resistant strains of P. falciparum highlights its potential role in modulating drug resistance. This is a critical area of research, given the global challenge of antimicrobial resistance .

Chemical Biology Research

The compound’s structural features make it a valuable tool in chemical biology research, where it can be used to study biological processes and disease mechanisms at the molecular level. Its interactions with biological systems can provide insights into the design of more effective drugs .

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new piperidine derivatives, studying their biological activity, and optimizing their properties for use as pharmaceuticals.

properties

IUPAC Name

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-4-5-12-13(23-18-17-12)14(21)16-10-11-6-8-20(9-7-11)15(22)19(2)3/h11H,4-10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVXTSXHDGXKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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